N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 2-methyl-2-phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-methyl-2-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction parameters, leading to consistent product quality and increased efficiency. The use of automated systems and real-time monitoring further enhances the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxamide group.
Scientific Research Applications
N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazine-2-carboxamide
- N-phenylpyrazine-2-carboxamide
- N-(4-chlorophenyl)pyrazine-2-carboxamide
Uniqueness
N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct physicochemical properties and biological activities compared to other pyrazine derivatives. This structural modification can enhance the compound’s stability, solubility, and bioavailability, making it a valuable candidate for further research and development .
Properties
CAS No. |
923600-01-5 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-15(2,12-6-4-3-5-7-12)11-18-14(19)13-10-16-8-9-17-13/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
HMOMSNPWNJNCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=NC=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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